(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and an ester functional group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to exhibit their antimicrobial activity through membrane perturbation and intracellular mechanisms .
Biochemical Pathways
Benzothiazole derivatives have been shown to interact with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been shown to exhibit various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Action Environment
The stability of benzothiazole derivatives has been shown to be influenced by factors such as temperature and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is the cyclocondensation of 2-aminothiophenol with chloroacetonitrile to form benzo[d]thiazole[_{{{CITATION{{{_1{Regioselective synthesis of 2-( E)-(benzo[ d]thiazol-2(3 H)- ylidene .... This intermediate can then be further modified to introduce the cyano and ester groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The cyano group can be reduced to form amines.
Substitution: : The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often with a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Primary amines.
Substitution: : Ester derivatives or amides.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in medicinal chemistry due to its biological activity.
Medicine
The compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for creating new therapeutic agents.
Industry
In the industrial sector, (Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: : These compounds share the thiazole ring but may have different substituents.
Cyano-containing compounds: : Other compounds with cyano groups may have similar reactivity but different biological activities.
Uniqueness
(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is unique due to its combination of a thiazole ring, cyano group, and ester functionality
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-2-24-19(23)13-7-9-15(10-8-13)21-12-14(11-20)18-22-16-5-3-4-6-17(16)25-18/h3-10,12,21H,2H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSDGYRNIHXQPP-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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